REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[I:11][C:12]1[C:16]([CH2:17][OH:18])=[CH:15][N:14]([CH:19]2[CH2:24][CH2:23][CH2:22][CH2:21][O:20]2)[N:13]=1.C(N(CC)CC)C>ClCCl>[I:11][C:12]1[C:16]([CH:17]=[O:18])=[CH:15][N:14]([CH:19]2[CH2:24][CH2:23][CH2:22][CH2:21][O:20]2)[N:13]=1
|
Name
|
|
Quantity
|
18.576 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
15.138 g
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
IC1=NN(C=C1CO)C1OCCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
40.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-65 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −65° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 250-mL 3-necked round-bottom flask purged
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for another 60 min at −65° C
|
Duration
|
60 min
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 30 min at −65° C
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to 0° C.
|
Type
|
CUSTOM
|
Details
|
then quenched by the addition of 100 mL of saturated NH4Cl solution
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with 3×400 mL of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a silica gel column
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate/petroleum ether (1:20)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=NN(C=C1C=O)C1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.48 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |